molecular formula C6H13ClN2O B596014 6-Aminoazepan-2-one hydrochloride CAS No. 1292369-18-6

6-Aminoazepan-2-one hydrochloride

Cat. No. B596014
M. Wt: 164.633
InChI Key: QUXLWSYWZOMWDX-UHFFFAOYSA-N
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Description

6-Aminoazepan-2-one hydrochloride (CAS Number: 1292369-18-6) is an organic compound with the chemical formula C6H13ClN2O . It belongs to the class of azepane derivatives and is commonly used in pharmaceutical research and synthesis .


Synthesis Analysis

The synthetic pathway for 6-Aminoazepan-2-one hydrochloride involves the cyclization of an appropriate precursor. While specific details may vary, the general approach includes the formation of the azepane ring from a linear precursor containing an amine and a carbonyl group. Further, the hydrochloride salt is typically obtained by treating the free base with hydrochloric acid .


Molecular Structure Analysis

The molecular structure of 6-Aminoazepan-2-one hydrochloride consists of a seven-membered azepane ring with an amino group (NH2) and a carbonyl group (C=O). The hydrochloride counterion balances the positive charge on the amino group. The compound’s linear formula is C6H13ClN2O .


Chemical Reactions Analysis

  • Ring-Opening Reactions : The azepane ring can be opened under specific conditions to yield different derivatives .

Physical And Chemical Properties Analysis

  • Solubility : Solubility properties may vary depending on the solvent .

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot Microwave-Assisted Synthesis : Amino-1,5-benzoxazepines, including derivatives similar to 6-Aminoazepan-2-one hydrochloride, have been synthesized using one-pot microwave-assisted synthesis. These compounds were evaluated for their antioxidant activity and lipid peroxidation inhibition, showcasing their potential in biochemical applications (Neochoritis et al., 2010).

  • Chemical Structure and Analysis : The chemical structure and properties of compounds similar to 6-Aminoazepan-2-one hydrochloride, like (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, have been extensively studied. These analyses are crucial for understanding the pharmacological and chemical behavior of such compounds (Xia et al., 2013).

Biological and Pharmacological Activities

  • Antitumor Activity : Novel derivatives of 6-amino-2-phenylbenzothiazoles, which are structurally related to 6-Aminoazepan-2-one hydrochloride, have shown significant antitumor activities against various malignant human cell lines. This highlights the potential of such compounds in cancer research and therapy (Racané et al., 2006).

  • Synthesis of Pharmacological Agents : The synthesis of benazepril hydrochloride, an anti-hypertensive drug, involves key intermediates structurally similar to 6-Aminoazepan-2-one hydrochloride. This underlines the role of such compounds in the synthesis of clinically significant medications (Ji Peng-wei, 2010).

Additional Applications

  • DNA Metabolism Research : A nitrofuran derivative, structurally related to 6-Aminoazepan-2-one hydrochloride, has been studied for its effects on DNA metabolism in Escherichia coli. This indicates the potential of similar compounds in genetic and cellular studies (Kato et al., 1966).

  • Stereoselective Synthesis : Hydroxylated 3-aminoazepanes, which share structural similarities with 6-Aminoazepan-2-one hydrochloride, have been synthesized using a multi-bond forming tandem process. This kind of research is vital for developing new synthetic methods in chemistry (Ahmad & Sutherland, 2012).

Safety And Hazards

  • Precautionary Statements : Proper protective measures (P261: Avoid breathing dust/fume/gas, P280: Wear protective gloves/eye protection, P305+P351+P338: If in eyes, rinse cautiously with water for several minutes) should be followed when handling 6-Aminoazepan-2-one hydrochloride .

Future Directions

Research on 6-Aminoazepan-2-one hydrochloride continues to explore its applications in drug discovery, organic synthesis, and material science. Investigations into its biological activity, pharmacological properties, and potential therapeutic uses are essential for future advancements .

For more detailed information, you can refer to the Ambeed, Inc. product page . If you have any specific questions or need further clarification, feel free to ask!

properties

IUPAC Name

6-aminoazepan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c7-5-2-1-3-6(9)8-4-5;/h5H,1-4,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXLWSYWZOMWDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC(=O)C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80740891
Record name 6-Aminoazepan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80740891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aminoazepan-2-one hydrochloride

CAS RN

1292369-18-6
Record name 6-Aminoazepan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80740891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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